molecular formula C8H10 B14668310 1,2,3,4-Tetrahydropentalene CAS No. 50874-54-9

1,2,3,4-Tetrahydropentalene

Cat. No.: B14668310
CAS No.: 50874-54-9
M. Wt: 106.16 g/mol
InChI Key: KSLKQSAUXPMGBT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropentalene is a valuable synthetic intermediate and ligand precursor in advanced chemical research. Its core structure, a fused bicyclic system, serves as a key building block in organometallic chemistry. For instance, derivatives of tetrahydropentalene are utilized as robust, electron-rich, and rigid cyclopentadienyl-type ligands for rare-earth metal complexes . These constrained geometry complexes are of significant interest in catalytic applications and the study of organometallic reaction mechanisms . The tetrahydropentalene scaffold is particularly attractive as it can be synthesized from cost-effective starting materials, making it a practical alternative to other more expensive ligand systems . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50874-54-9

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1,2,3,4-tetrahydropentalene

InChI

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3H,2,4-6H2

InChI Key

KSLKQSAUXPMGBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=CC2

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetrahydropentalene and Its Derivatives

Strategies for Core Scaffold Construction

The construction of the fundamental 1,2,3,4-tetrahydropentalene framework can be achieved through various synthetic routes, primarily involving condensation and cyclization reactions.

Condensation reactions are a cornerstone in the synthesis of the tetrahydropentalene core, often involving the formation of new carbon-carbon bonds to construct the bicyclic system.

A prominent and effective method for constructing the dihydropentalene core involves the base-promoted Michael annulation of cyclopentadiene (B3395910) derivatives with α,β-unsaturated ketones. wikipedia.orgvt.edu This approach allows for the introduction of a variety of substituents, including both aryl and alkyl groups with either electron-donating or electron-withdrawing properties. wikipedia.org

The general mechanism for this reaction is a Michael addition followed by a ring-closing Knoevenagel condensation. acs.org The reaction of substituted cyclopentadienes with chalcones (1,3-diaryl-2-propen-1-ones) is a classic example of this strategy. For instance, the reaction of 1,4-diphenyl-cyclopenta-1,3-diene with a substituted chalcone (B49325) can lead to the formation of a symmetrically 1,3,4,6-tetrasubstituted dihydropentalene derivative. acs.org Pyrrolidine (B122466) is often employed as a catalyst in these reactions, as it is believed to activate both the cyclopentadiene (via deprotonation) and the enone (via in situ iminium ion formation). wikipedia.orgvt.edu This dual activation enhances the nucleophilicity of the cyclopentadiene and the electrophilicity of the enone, facilitating the reaction. wikipedia.orgvt.edu

Over 16 different isomers of 1,3,4,6-tetraarylated dihydropentalenes have been synthesized with isolated yields reaching up to 78%, showcasing the versatility of this method. wikipedia.org A competitive reaction pathway that can occur is a pseudo-retro-aldol reaction, which leads to the formation of 1,3,6-triarylated monocyclic pentafulvenes as side products. wikipedia.org

The synthesis of functionalized pentalenes can also be achieved through carbonyl-ene reactions. nuph.edu.ua This method represents a creative approach to access these complex molecules. nuph.edu.ua The development of synthetic routes employing modern organic chemistry methods, such as the carbonyl-ene reaction, is crucial in the search for potent tetrahydropentalene-based compounds. nuph.edu.ua These reactions, coupled with techniques like enzymatic kinetic resolution, provide pathways to enantiomerically enriched functionalized pentalenes. nuph.edu.ua

The development of scalable synthetic routes is essential for the practical application of tetrahydropentalene derivatives, particularly in medicinal chemistry. nuph.edu.ua Research has focused on optimizing protocols to enable the production of these compounds on a multigram scale with good to excellent yields. nuph.edu.ua

A key starting material for the scalable synthesis of tetrahydropentalene-based building blocks is the commercially available tetrahydropentalene-2,5-dione (2,5-THP-dione). nuph.edu.ua By leveraging this versatile starting material, a number of alkylated derivatives and a monofunctional ketone have been synthesized in high yields on a multigram scale. nuph.edu.ua These optimized protocols not only confirm the importance of 2,5-THP-dione in the synthesis of complex molecular structures but also expand the toolkit available for drug discovery and synthetic chemistry. nuph.edu.ua

Condensation Reactions

Synthesis of Specific Functionalized Tetrahydropentalene Derivatives

The synthesis of specific functionalized tetrahydropentalene derivatives is of great interest due to their potential as building blocks in medicinal chemistry. nuph.edu.ua The readily available tetrahydropentalene-2,5-dione serves as a versatile platform for creating a variety of derivatives. nuph.edu.ua

Alkylated derivatives of 2,5-THP-dione have been synthesized, demonstrating the potential for introducing diverse side chains onto the core structure. nuph.edu.ua Furthermore, a monofunctional ketone derivative has also been prepared, highlighting the ability to selectively modify the dione. nuph.edu.ua These synthesized compounds are promising for further chemical derivatization and potential therapeutic applications. nuph.edu.ua The ability to produce these functionalized derivatives on a multigram scale underscores the practical utility of these synthetic strategies. nuph.edu.ua

Tetrahydropentalene-2,5-dione (2,5-THP-dione) Derivatives

The synthesis of tetrahydropentalene-2,5-dione derivatives often serves as a foundational step for creating more complex pentalene-based structures. One common approach involves the use of cyclopentene-1,3-dione derivatives. For instance, the total synthesis of a naturally occurring cyclopentenedione (B8730137) derivative isolated from Piper carniconnectivum was achieved in eight steps starting from 2-acetylfuran, resulting in a mixture of two geometric isomers. researchgate.net This multi-step process highlights the synthetic utility of readily available starting materials in constructing the core structure.

Another strategy involves the reaction of 1,4-cyclohexanedione (B43130) with various reagents. For example, tetrahydro-4H-chromene-3-carbonitrile derivatives can be prepared from the reaction of 1,4-cyclohexanedione, malononitrile, and an appropriate benzaldehyde (B42025) in the presence of triethylamine. nih.gov These chromene derivatives can then be further modified to yield a variety of heterocyclic compounds. nih.gov

A different approach utilizes a Diels-Alder reaction to create pyridazine (B1198779) derivatives, which can be further reacted to form more complex structures. researchgate.net For example, the reaction of dibenzylidine hydrazine (B178648) with N-aryl maleimide (B117702) compounds yields 1-aryl-2,5-dione pyrrolidino[3,4-d]-3,6-diphenyl-3,4,5,6-tetrahydro pyridazine derivatives. researchgate.net These can then undergo further reactions to produce more complex heterocyclic systems. researchgate.net

Starting MaterialReagentsProductOverall YieldReference
2-AcetylfuranNaBH4, ZnCl2-HCl, Phosphate buffer, MnO2, etc.Cyclopentene-1,3-dione derivative11% researchgate.net
1,4-Cyclohexanedione, Malononitrile, BenzaldehydeTriethylamineTetrahydro-4H-chromene-3-carbonitrile derivativeNot Specified nih.gov
Dibenzylidine hydrazine, N-aryl maleimideMicrowave irradiation1-aryl-2,5-dione pyrrolidino[3,4-d]-3,6-diphenyl-3,4,5,6-tetrahydro pyridazine derivativeNot Specified researchgate.net

Cyclopentadienyl-Phosphazene Ligands with Tetrahydropentalene Units

The synthesis of cyclopentadienyl-phosphazene ligands incorporating tetrahydropentalene units has not been extensively detailed in the provided search results. This specific area of synthesis appears to be a niche field within the broader scope of tetrahydropentalene chemistry. Further research would be required to elucidate the specific synthetic methodologies for these complex ligands.

Tetraarylated Dihydropentalenes

A significant advancement in the synthesis of dihydropentalene scaffolds involves the base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones. nih.govacs.org This transition-metal-free method allows for the synthesis of a wide range of 1,3,4,6-tetraarylated 1,2-dihydropentalenes with various substitution patterns. nih.govacs.org The reaction proceeds via a Michael addition followed by an intramolecular condensation. nih.govacs.org This method has been used to synthesize over 16 different isomers of tetraarylated dihydropentalenes with isolated yields reaching up to 78%. nih.govacs.org

The choice of base is crucial, with pyrrolidine showing superiority in facilitating the formation of the dihydropentalene product. acs.org This is likely due to a dual activation mechanism where pyrrolidine deprotonates the cyclopentadiene to increase its nucleophilicity while simultaneously forming an iminium ion with the enone to enhance its electrophilicity. acs.org A notable side reaction in this synthesis is the formation of 1,3,6-triarylated monocyclic pentafulvenes, which can be isolated and used for other synthetic purposes. nih.gov

CyclopentadieneEnoneBaseProductYieldReference
DiphenylcyclopentadieneChalconePyrrolidine1,3,4,6-Tetraphenyl-1,2-dihydropentaleneUp to 78% nih.govacs.org
Diphenylcyclopentadiene1,3-di-p-tolylprop-2-en-1-onePyrrolidine(pTol)2(Ph)2PnH266% acs.org

Boryl-Substituted Tetra-Aryl-Tetrahydropentalenes

The synthesis of boryl-substituted tetra-aryl-tetrahydropentalenes is an emerging area of interest. A copper/palladium-catalyzed borylallenylation of alkynes with propargylic carbonates and bis(pinacolato)diboron (B136004) provides an efficient route to densely boryl-substituted ene-allenes. organic-chemistry.org This method demonstrates high regio- and stereoselectivity and is compatible with a variety of functional groups. organic-chemistry.org While this method does not directly yield tetrahydropentalenes, the resulting boryl-substituted ene-allenes are versatile intermediates that can potentially be used in subsequent reactions to form more complex structures, including borylated tetrahydropentalene derivatives. organic-chemistry.org

Hydroxy- and Propanoate-Functionalized Tetrahydropentalene Backbones

The synthesis of hydroxy- and propanoate-functionalized tetrahydropentalene backbones can be achieved through various methods. One approach involves the dehydrative cyclization of diols. For instance, ferrocenium-catalyzed dehydrative cyclization of substituted 1,4-butanediols can produce trisubstituted tetrahydrofurans. mdpi.com While this example leads to tetrahydrofurans, similar principles of diol cyclization could potentially be adapted to synthesize hydroxylated tetrahydropentalene structures.

Furthermore, the synthesis of bis-tetrahydrofuran cores, which are structurally related to functionalized pentalenes, has been accomplished using (3R,4R)-1,5-hexadiene-3,4-diol as the starting material. rsc.org This highlights the use of chiral diols in constructing complex cyclic systems.

Synthesis of 1,2,3,4-Tetramethylpentafulvene via Hydride Abstraction (Related Structural Motif)

A novel and efficient synthesis of 1,2,3,4-tetramethylpentafulvene, a structurally related fulvene (B1219640), involves the hydride abstraction from the pentamethylcyclopentadienide anion using the trityl cation. researchgate.net This method provides the desired fulvene in over 80% yield. researchgate.net The reaction is carried out by treating lithium pentamethylcyclopentadienide with trityl chloride in a toluene/THF solvent mixture. researchgate.net This approach offers a simpler alternative to previous methods for synthesizing this particular fulvene. researchgate.net

Asymmetric Synthesis and Stereochemical Control

The control of stereochemistry is a critical aspect of modern organic synthesis, enabling the preparation of specific stereoisomers of a target molecule. rijournals.comresearchgate.net In the context of tetrahydropentalene synthesis, achieving stereochemical control is essential for accessing enantiomerically pure or enriched compounds with specific biological activities or material properties.

Strategies for asymmetric synthesis often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. rijournals.comresearchgate.netyoutube.com Chiral catalysts, for example, can promote the formation of a desired stereoisomer by creating a chiral environment around the reacting molecules. researchgate.net Chiral auxiliaries are temporary chiral groups that are attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. youtube.com

In the synthesis of complex molecules, substrate stereochemical control is a powerful strategy where the existing stereochemistry in one part of a molecule influences the outcome of a reaction at another part of the same molecule. youtube.com The control of remote stereogenic centers can be achieved through a stereochemical relay, where conformational preferences are used to transmit stereochemical information over long distances. beilstein-institut.de

Reaction Mechanisms and Chemical Transformations

Fundamental Principles of Organic Reaction Mechanisms Applied to Tetrahydropentalene Chemistry

The chemical behavior of tetrahydropentalene derivatives is rooted in established organic reaction mechanisms. Pericyclic reactions, such as cycloadditions, are a prominent feature in the synthesis and transformation of these molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly valuable tool for constructing the six-membered rings often fused to the pentalene (B1231599) core. libretexts.orglibretexts.org The stereochemistry of these reactions, particularly the preference for the endo product, is a key consideration, although the more stable exo product can be favored under conditions of thermodynamic control. libretexts.org

Furthermore, the generation of reactive intermediates plays a significant role. For instance, the formation of carbocations is central to some isomerization processes, where a Brønsted acid protonates a double bond, leading to a hydride shift and subsequent reformation of the double bond in a different position. lsu.edu The stability and reactivity of these intermediates are influenced by the electronic and steric properties of substituents on the pentalene framework.

Cycloaddition Reactions Involving Tetrahydropentalene Precursors

Cycloaddition reactions are a cornerstone in the synthesis of complex molecules derived from pentalene precursors. Dihydropentalenes (PnH₂) are particularly noted for their utility in cycloaddition reactions. acs.org These reactions, often following a [4+2] pathway analogous to the Diels-Alder reaction, allow for the construction of functionalized cyclic systems. libretexts.orgnih.gov

The versatility of cycloadditions is demonstrated by the variety of reacting partners that can be employed. For example, the reaction of dienes with dienophiles can lead to the formation of six-membered rings. libretexts.org Both intermolecular and intramolecular cycloadditions are possible, providing routes to a diverse range of polycyclic structures. libretexts.org The efficiency and stereoselectivity of these reactions are often high, making them powerful tools for synthetic chemists. nih.gov Photochemical [2+2] cycloadditions offer a pathway to strained four-membered ring systems. libretexts.org

Oligomerization Reactions

Oligomerization, the process of linking a few monomer units, can occur with tetrahydropentalene and its precursors under certain conditions. This process is often observed as a side reaction during other transformations, such as double bond isomerization, where it can compete with the desired reaction pathway. lsu.edu The oligomerization of olefins is typically carried out as a homogeneous catalysis process in the liquid phase and is often a highly exothermic reaction. google.com

The formation of oligomers can be influenced by the catalyst and reaction conditions. For instance, in the context of other cyclic compounds, oligomers such as dimers, trimers, and tetramers have been observed to form from monomeric units. nih.gov These oligomeric species can sometimes exist as different conformers. nih.gov

Borane-Induced Conversions

Borane-induced reactions showcase the versatility of 1,2,3,4-tetrahydropentalene's structural framework, leading to a variety of molecular rearrangements and additions.

The 1,3-boryl shift is a notable rearrangement process. While direct studies on this compound are not extensively detailed in the provided results, related research on allylboronic esters indicates that a boron atom can traverse an allylic carbon skeleton through sequential 1,2-boron migrations and a Smiles-type rearrangement. researchgate.net This mechanism allows for the "walking" of the boron group along the carbon chain. researchgate.net Computational studies have also explored the feasibility of 1,3-boron migrations in diboronate complexes, suggesting it is a viable, though sometimes less favorable, pathway compared to other shifts. nih.gov

Allylboration reactions are fundamental in carbon-carbon bond formation. While specific examples involving a tetrahydropentalene core as the substrate are not explicitly detailed, the reaction of allylmagnesium bromide with bis(pinacolato)diboron (B136004) (B₂Pin₂) is a key step in generating allyl-B₂Pin₂MgX complexes. nih.gov These complexes are precursors for studying subsequent boron migrations. nih.gov However, the high reactivity of the stabilized allyl radical formed during the reaction can lead to rapid side reactions, such as the formation of B₂Pin₂, which can dominate over the desired allylboration pathway under certain conditions. nih.gov

1,2-Carboboration has been investigated in various unsaturated systems. researchgate.net This reaction involves the addition of a boron-carbon bond across a double or triple bond. Research on ynamides has shown that aryldichloroboranes can react with high regioselectivity and stereoselectivity to produce valuable β-boryl-β-alkyl/aryl α-aryl substituted enamides. researchgate.net While not directly on tetrahydropentalene, this demonstrates the principle of 1,2-carboboration. The reactivity in these transformations can be influenced by the electronic properties of the borane, with stronger acceptors leading to faster reaction rates. researchgate.net

Electrocyclization reactions are pericyclic processes that form a sigma bond between the ends of a conjugated system. organicchemistrydata.orglibretexts.org These reactions are crucial in the synthesis of cyclic compounds. libretexts.org The stereochemistry of the product is governed by the Woodward-Hoffmann rules, depending on whether the reaction is under thermal or photochemical conditions. masterorganicchemistry.comyoutube.com For instance, the cyclization of a conjugated triene to a cyclohexadiene is a classic example of a 6π-electron electrocyclization. libretexts.org While a direct 1,5-electrocyclization involving the tetrahydropentalene skeleton isn't explicitly described, the principles of electrocyclization are fundamental to the formation of such cyclic systems. organicchemistrydata.orglibretexts.org

Reductive Dimerization Processes (related to fulvene (B1219640) chemistry)

Pentafulvenes are known to undergo dimerization reactions, which can be seen as a route to pentalene-type structures. beilstein-journals.org The dimerization of pentafulvenes often occurs via a Diels-Alder [4+2] cycloaddition, where one fulvene molecule acts as the diene and the other as the dienophile. beilstein-journals.org This process is generally undesired as it can lead to a mixture of products, including trimers and polymers. beilstein-journals.org The rate and outcome of the dimerization are highly dependent on the substituents on the fulvene ring. beilstein-journals.org Electron-donating groups on pentafulvenes tend to slow down the rate of dimerization. beilstein-journals.org

Catalytic Transformations Utilizing Tetrahydropentalene-Derived Ligands

The development of novel ligands is a cornerstone of advancement in homogeneous catalysis. acs.orgnih.gov Tetrahydropentalene and its derivatives, particularly substituted dihydropentalenes, are sought after as ligands for organometallic chemistry. acs.org The synthesis of various isomers of 1,3,4,6-tetraarylated dihydropentalenes has been achieved through a base-promoted Michael annulation of cyclopentadienes with α,β-unsaturated ketones, yielding a range of scaffolds for potential catalytic applications. acs.org Similarly, substituted 4,5,6,7-tetrahydroindenes, which share a similar structural motif with tetrahydropentalene, have been used to synthesize zirconocene (B1252598) complexes. researchgate.net When activated with methylaluminoxane, these complexes show high activity in the polymerization of ethylene. researchgate.net The design of chiral ligands is particularly important for asymmetric catalysis. For example, novel P-chirogenic ligands have been developed for palladium-catalyzed stereodivergent synthesis, allowing for the selective formation of different stereoisomers. nih.gov

Spectroscopic Characterization of 1,2,3,4 Tetrahydropentalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1,2,3,4-tetrahydropentalene derivatives, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. wikipedia.orglibretexts.org

Proton (¹H) NMR Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the types of hydrogen atoms present in a molecule and their relative numbers. youtube.com The chemical shifts (δ) of protons in this compound derivatives are influenced by factors such as the electronegativity of nearby atoms and the hybridization of the carbon atoms to which they are attached. ucl.ac.uklibretexts.orglibretexts.orgmriquestions.com For instance, protons on carbons adjacent to electron-withdrawing groups will be deshielded and appear at a lower field (higher ppm value). libretexts.org

In a typical ¹H NMR spectrum of a substituted tetrahydropentalene, distinct signals can be assigned to protons in different environments, such as those on the saturated five-membered ring versus those on the unsaturated ring or attached to substituent groups. libretexts.orgyoutube.com The integration of these signals provides the relative ratio of the protons giving rise to each signal. youtube.com Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, reveals the number of adjacent hydrogen atoms, aiding in the determination of the connectivity within the molecule. youtube.com

Table 1: Illustrative ¹H NMR Data for a Hypothetical Substituted this compound Derivative

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.2-7.4Multiplet5HAromatic protons (substituent)
5.8Doublet1HVinylic proton
5.6Doublet1HVinylic proton
3.1Triplet1HAllylic CH
2.5-2.7Multiplet4HAliphatic CH₂
1.8-2.0Multiplet2HAliphatic CH₂

This table is for illustrative purposes and actual chemical shifts and coupling constants will vary depending on the specific substitution pattern and solvent used.

Carbon-13 (¹³C) NMR Analysis and Signal Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. oregonstate.educompoundchem.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of individual carbon signals even in complex molecules. oregonstate.edulibretexts.orglibretexts.org

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.orglibretexts.orglibretexts.org For example, sp²-hybridized carbons of the unsaturated ring and any aromatic substituents will resonate at a lower field (higher ppm) compared to the sp³-hybridized carbons of the saturated portion of the tetrahydropentalene core. libretexts.org Carbons bonded to electronegative atoms like oxygen or nitrogen will also be shifted downfield. libretexts.orglibretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon TypeChemical Shift Range (δ, ppm)
Aromatic (substituent)125 - 150
Vinylic (C=C)115 - 140
Allylic (sp³)30 - 50
Aliphatic (sp³)20 - 40

Note: These are general ranges and can be influenced by specific substituents and their positions on the tetrahydropentalene ring system. compoundchem.comwisc.edu

Two-Dimensional (2D) NMR Correlation Techniques (e.g., HMQC, HMBC, DOSY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure. wikipedia.orglibretexts.orgharvard.edu

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is used to identify which protons are directly attached to which carbon atoms. libretexts.orgcolumbia.eduyoutube.com The spectrum shows correlations between the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu This is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the tetrahydropentalene skeleton and its substituents. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two to four bonds. wikipedia.orglibretexts.orgcolumbia.eduyoutube.com This experiment reveals correlations between protons and carbons that are not directly bonded, which is crucial for establishing the connectivity of the entire molecule, including the placement of substituents and the fusion of the two five-membered rings. youtube.com

Diffusion-Ordered Spectroscopy (DOSY) separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uku-tokyo.ac.jprsc.orgnih.gov This technique can be used to confirm the formation of a single product, identify impurities, or study the association of molecules in solution, such as the formation of aggregates or complexes. rsc.org

Paramagnetic Shift Analysis in Organometallic Complexes

When this compound or its derivatives act as ligands in organometallic complexes with paramagnetic metal centers, the NMR spectra can be significantly altered. mcmaster.camcmaster.caillinois.edu The unpaired electrons of the metal cause large shifts in the resonance frequencies of the ligand's nuclei, known as paramagnetic or hyperfine shifts. ucl.ac.uknih.gov

The analysis of these shifts provides valuable information about the electronic structure of the complex and the nature of the metal-ligand bonding. mcmaster.caresearchgate.net The magnitude and direction of the paramagnetic shift can indicate the extent of spin delocalization from the metal to the ligand, offering insights into the covalent character of the metal-pentalene bond. nih.gov

Regioselectivity Studies via NMR

NMR spectroscopy is a primary tool for determining the regioselectivity of reactions involving this compound. When a reaction can potentially yield multiple isomers, NMR can distinguish between the possible products. For instance, in the functionalization of the tetrahydropentalene core, ¹H and ¹³C NMR can differentiate between substitution at various positions on either the saturated or unsaturated ring.

The precise assignment of all proton and carbon signals, often aided by 2D NMR techniques like HMBC, allows for the unambiguous determination of the product's constitution. youtube.com For example, the observation of a long-range correlation between a proton on a substituent and a specific carbon in the tetrahydropentalene framework in an HMBC spectrum can definitively establish the point of attachment.

X-ray Diffraction (XRD) Structural Analysis

For example, XRD analysis of a tetraphenyl-substituted dihydropentalene confirmed the 1,2-isomer structure that had been initially deduced from NMR data. acs.org The solid-state structure revealed similarities to other known structures, such as 1,3,6-triphenylfulvene, particularly in the length of the exocyclic C-C double bond. acs.org

In the case of organometallic complexes, XRD analysis is crucial for understanding the coordination of the tetrahydropentalene ligand to the metal center. For instance, the crystal structure of potassium 1,3,4,6-tetraphenylhydropentalenide showed it to be a syndiotactic 2D coordination polymer. acs.org The analysis of bond angles and distances within the coordination sphere provides insight into the steric and electronic interactions between the ligand and the metal. acs.org

Table 3: Selected Crystallographic Data for 1,3,4,6-Tetraphenyl-1,2-dihydropentalene

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.123(4)
b (Å)6.134(2)
c (Å)25.432(7)
β (°)105.43(1)
Volume (ų)2272.2(12)
Z4
R-factor (%)6.5

Data obtained from the crystallographic study of 1,3,4,6-tetraphenyl-1,2-dihydropentalene. acs.org

Molecular Structures of Constrained Geometry Complexes

The molecular structure of this compound derivatives often features a cis-configuration, which is a typical characteristic of these compounds. semanticscholar.org The development of functionalized pentalenes can be achieved through methods like carbonyl-ene reactions and enzymatic kinetic resolution. semanticscholar.org

Crystalline Polymorphism and Conformation-Dependent Structures

Crystalline polymorphism, the ability of a solid material to exist in more than one form or crystal structure, significantly influences the properties of organic compounds. This phenomenon has been observed in various cyclic and heterocyclic compounds. For example, a study on an azaacene derivative identified three different single crystal forms (Form I, Form II, and Form III), each exhibiting distinct fluorescence emission behaviors. researchgate.net The differences in the mean distance of interlayers and π-π stacking interactions among the polymorphs were found to be responsible for the variations in their fluorescence quantum yields. researchgate.net

The conformation of the heterocyclic ring in derivatives can vary. For instance, computational studies on 1,2,3,4-tetrahydropyrimidinone derivatives have shown that the heterocyclic ring can adopt a flat boat conformation with the C4-aryl ring in a pseudo-axial position. researchgate.net In other cases, a twisted boat conformation has been observed. researchgate.net These conformational differences can impact the biological activity and physical properties of the compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound derivatives, mass spectrometry confirms the presence of the desired product and can help in identifying isomers. In the synthesis of tetraarylated dihydropentalenes, mass spectrometry verified the formation of the dihydropentalene structure. acs.org

The NIST WebBook provides mass spectrometry data for related compounds like 1,1-diethyl-1,2,3,4-tetrahydronaphthalene (B15490226) and naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-, which can serve as a reference for fragmentation patterns. nist.govnist.gov For example, the mass spectrum (electron ionization) of 1,1-diethyl-1,2,3,4-tetrahydronaphthalene shows a molecular weight of 188.3086. nist.gov Similarly, studies on other heterocyclic systems like 2,3-polymethylene-1,2,3,4,-tetrahydroquinazolin-4-ones have utilized mass spectrometry to compare different derivatives. documentsdelivered.com

CompoundFormulaMolecular WeightCAS Registry Number
1,1-Diethyl-1,2,3,4-tetrahydronaphthaleneC₁₄H₂₀188.30862938-66-1
Naphthalene, 1,2,3,4-tetrahydro-C₁₀H₁₂Not specified119-64-2
Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S-cis)-C₁₅H₂₂202.3352483-77-2

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For instance, the FT-IR spectrum of tetrahydrofuran, a related five-membered ring compound, shows characteristic absorption bands. researchgate.netresearchgate.netnist.govudayton.edu The presence of C-H stretching vibrations is typically observed in the region of 2800-3000 cm⁻¹. researchgate.net

In the analysis of substituted cathinones, FT-IR spectroscopy was successfully used to distinguish between different isomers, demonstrating its utility in structural elucidation. nih.gov While specific FT-IR data for this compound derivatives is not detailed in the provided search results, the technique is a standard method for characterizing newly synthesized organic compounds. researchgate.net The NIST Chemistry WebBook also lists the availability of IR spectrum data for related compounds like 1,2,3,4-tetrahydronaphthalene. nist.gov

Photoluminescence (PL) Spectroscopy

The solid-state photoluminescence (PL) properties of organic molecules are of great interest for applications in optoelectronic materials. d-nb.info Many organic luminophores that are highly emissive in solution suffer from aggregation-caused quenching in the solid state. However, some molecules, particularly those with propeller-shaped structures, exhibit aggregation-induced emission (AIE) or solid-state luminescence enhancement (SSLE). nih.gov This phenomenon is often attributed to the restriction of intramolecular motions (RIM) and restricted access to conical intersections (RACI) in the crystalline state, which minimizes non-radiative decay pathways. nih.gov

For example, polymers containing tetraphenylethylene (B103901) units have been shown to exhibit high photoluminescence quantum yields (PLQYs) of up to 73% in the solid state due to the AIE effect. nih.gov Similarly, studies on anthracene (B1667546) derivatives have shown that their solid-state fluorescence can be tuned by controlling the molecular packing and intermolecular interactions. researchgate.netrsc.org The formation of different crystalline polymorphs can lead to significant variations in emission properties. researchgate.net

The photoluminescence quantum yield (Φ) and emission wavelength (λ_max) are key parameters for characterizing the efficiency and color of light-emitting materials. For a series of N-donor functionalized triarylmethyl (TTM) radicals, the emission maxima were found to vary significantly from 583 nm to 728 nm. researchgate.net The quantum yields of these derivatives are sensitive to the solvent polarity, with non-polar solvents generally leading to higher quantum yields. researchgate.net

In another study, different polymorphs of an azaacene derivative displayed fluorescence quantum yields of 30.2%, 26.0%, and 14.6%, with emission maxima around 524-559 nm. researchgate.net These differences were directly linked to the variations in their crystal packing and intermolecular interactions. researchgate.net The development of materials with high quantum yields is a major focus in the field of organic light-emitting diodes (OLEDs) and other optoelectronic applications. nih.gov

Derivative ClassEmission Wavelength (λ_max) RangeQuantum Yield (Φ) Range
N-donor functionalized TTM radicals583 nm - 728 nmVaries with solvent
Poly(tetraphenylethylene) derivatives (solid state)Not specified32% - 73%
Azaacene derivative polymorphs (solid state)524 nm - 559 nm14.6% - 30.2%

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a vital tool for predicting and understanding the properties of molecules from first principles. For 1,2,3,4-Tetrahydropentalene, DFT and other ab initio methods have been employed to elucidate its conformational landscape, electronic characteristics, and potential reactivity.

Geometry Optimization and Molecular Structure Prediction

Computational studies have been crucial in determining the preferred three-dimensional structure of this compound. The molecule is not planar; instead, the two cyclopentene-like rings are puckered. Investigations combining infrared and Raman spectroscopy with ab initio and DFT calculations have explored several possible conformations. acs.orgacs.org

The key findings from these studies indicate that the molecule can exist in several forms, arising from the relative orientation of the two puckered rings. A planar skeleton would possess D₂h symmetry, but this structure is not a stable minimum. The two principal puckered conformations are a cis form with C₂ᵥ symmetry and a trans form with C₂h symmetry. acs.org

Geometry optimization calculations, performed at the Møller–Plesset second-order perturbation (MP2) level of theory with cc-pvtz basis sets, show that the cis C₂ᵥ conformation is the most stable energetic form . acs.org The trans C₂h structure is predicted to be only slightly higher in energy, by approximately 65 to 229 cm⁻¹ (0.78 to 2.74 kJ/mol), with the exact value depending on the computational model. acs.orgacs.org The planar D₂h structure represents the transition state for the interconversion between these forms. The calculated dihedral angle of puckering for the most stable C₂ᵥ structure is 26°, which is identical to that of cyclopentene, highlighting the structural similarity of the individual rings to their monocyclic analogue. acs.orgacs.org

Table 1: Calculated Relative Energies of this compound (Bicyclo[3.3.0]oct-1,5-ene) Conformers. acs.org
ConformationSymmetryCalculated Relative Energy (cm⁻¹)Puckering Angles (°)
cisC₂ᵥ0+24.0, +24.0
transC₂h229+24.0, -24.0
W-shapeCₛ220+26.0, 0.0
PlanarD₂h4400.0, 0.0

Electronic Properties: HOMO-LUMO Energy Gaps

While detailed geometry optimizations have been performed, specific studies reporting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound are not prominent in the surveyed literature. Generally, the HOMO-LUMO gap is a critical parameter derived from DFT calculations that helps in assessing the chemical reactivity and kinetic stability of a molecule. documentsdelivered.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Chemical Reactivity and Stability Assessments

The conformational stability of this compound has been established, with the cis C₂ᵥ form being the global minimum on the potential energy surface. acs.org Beyond conformational analysis, DFT allows for the calculation of various reactivity descriptors. These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. acs.orgacs.org Such detailed reactivity descriptor calculations for this compound have not been specifically reported in the reviewed scientific papers.

Nucleus Independent Chemical Shift (NICS) for Aromaticity/Anti-aromaticity Evaluation

Nucleus Independent Chemical Shift (NICS) is a computational method used to evaluate the aromatic or anti-aromatic character of a cyclic molecule. It involves calculating the magnetic shielding at the center of a ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. There are no specific NICS studies reported for this compound. Given that one of the rings is saturated, the π-electron system is not continuous throughout the bicyclic framework, which prevents the molecule from being classified as aromatic or anti-aromatic.

Mechanistic Investigations and Transition State Analysis

DFT calculations are a powerful tool for mapping out reaction mechanisms, identifying intermediates, and calculating the energy of transition states to determine reaction barriers. acs.org This analysis provides deep insight into the kinetic feasibility of a proposed reaction pathway. While the potential energy surface for the conformational ring-puckering of this compound has been modeled, detailed mechanistic investigations and transition state analyses for its chemical reactions with other reagents are not available in the current body of literature.

Effects of External Electric Fields on Electronic Structure and Reactivity

The application of an external electric field (EEF) can significantly alter the electronic structure and reactivity of a molecule by polarizing its electron density and modifying the potential energy surface. Computational studies using DFT can model these effects, predicting changes in geometry, bond strengths, and activation barriers for reactions. To date, no specific computational studies on the effects of an external electric field on this compound have been found in the literature.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule by simulating its dynamic evolution, providing insights into the stability of different conformers and the transitions between them. mdpi.com

Such simulations could reveal the preferred conformations of the molecule, the energy barriers to conformational changes, and the influence of the double bond on the flexibility of the bicyclic system compared to its saturated counterpart, cis-octahydropentalene. High-temperature annealed molecular dynamics simulations, for instance, have been effectively used to explore the conformational space of other bicyclic systems. This approach could help identify various stable and transient conformers of this compound and map the pathways of their interconversion.

Other Computational Chemistry Methods (e.g., Ab Initio, Molecular Mechanics)

Ab initio and molecular mechanics methods have been instrumental in characterizing the structures and energies of bicyclo[3.3.0]octane systems.

Ab Initio and Density Functional Theory (DFT) Methods:

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, and Density Functional Theory (DFT), which models electron correlation, provide highly accurate information on molecular geometries and energies.

A detailed conformational analysis of cis-octahydropentalene, the saturated analogue of this compound, was conducted using DFT at the ωb97xd/6-311+G(d) level of theory. biomedres.us This study revealed that cis-octahydropentalene is significantly more stable than its trans isomer by approximately 8 kcal/mol. biomedres.us The research identified numerous conformers, with the double envelope forms being the most stable. biomedres.us Half-chair conformers were found to be 4.5 to 6 kcal/mol higher in energy than the most stable double envelope conformer. biomedres.us These findings underscore the complex conformational landscape of the bicyclo[3.3.0]octane skeleton.

For the unsaturated analogue, bicyclo[3.3.0]oct-1,5-ene, ab initio calculations have been used to construct a two-dimensional potential energy surface for the ring-puckering vibrations. acs.org These calculations help in understanding the energy levels and transitions associated with the conformational motions of the rings. acs.org

Molecular Mechanics Methods:

Molecular mechanics (MM) provides a computationally less intensive approach to study molecular structures and energies. The MM2 force field, for example, was used to study the molecular structure and conformation of bicyclo[3.3.0]oct-1,5-ene. scispace.com The calculations showed that the cis and trans forms of this molecule have nearly the same energy, suggesting that they would exist as an equimolar mixture in the gas phase. scispace.com This contrasts with the significant energy difference observed between the cis and trans isomers of the saturated octahydropentalene. biomedres.us

Conformational Analysis and Influence on Molecular Properties

The conformational dynamics of the bicyclo[3.3.0]octane system are often described in terms of pseudorotation, a concept well-documented for cyclopentane. biomedres.us In cis-octahydropentalene, while the fusion of the two rings imposes some restrictions, the molecule remains mobile and fluxional. biomedres.us The partial mobility of this framework can have a profound effect on the function and biomedical properties of natural products that contain this scaffold. biomedres.us

The following table summarizes the key geometric parameters for the related molecule bicyclo[3.3.0]oct-1,5-ene, as determined by molecular mechanics (MM2) calculations and gas-phase electron diffraction (GED). scispace.com

Geometric ParameterMM2 ValueGED Value
C=C Bond Length (Å)1.3401.345(5)
Csp²-Csp³ Bond Length (Å)1.5031.498(6)
Csp³-Csp³ Bond Length (Å)1.5451.564(6)
C-H Bond Length (Å)1.1161.120(6)
∠C=C-C (°)112.9112.9(2)
Flap Angle (°)17.017(3)

Table 1: Geometric parameters for bicyclo[3.3.0]oct-1,5-ene.

The relative energies of different conformers of cis-octahydropentalene, as calculated by DFT, are presented in the table below. The energies are relative to the most stable conformer, cEE3. biomedres.us

ConformerSymmetryRelative Energy (kcal/mol)
cEE3C20.00
cEE1C20.04
cEE12C10.40
cEE12C10.40
cEE7C10.61
cEE7C10.61
cHCHC1C22.50
Half-Chair Conformers-4.5 - 6.0
Other Double Half-Chair-~6.8

Table 2: Relative energies of cis-octahydropentalene conformers.

These theoretical studies on closely related molecules provide a solid foundation for understanding the conformational behavior of this compound. The interplay of ring strain, the rigidity imposed by the double bond, and the inherent flexibility of the five-membered rings likely results in a rich and complex conformational landscape that dictates its molecular properties and reactivity.

Applications and Advanced Derivatives

Ligands in Organometallic Chemistry

1,2,3,4-Tetrahydropentalene and its derivatives have emerged as versatile ligands in the field of organometallic chemistry. Their unique structural and electronic properties make them suitable for a range of applications, from catalysis to the synthesis of novel coordination complexes.

Constrained Geometry Complexes (CGCs) are a class of organometallic compounds featuring a metal center linked to a cyclopentadienyl-type ligand and a heteroatom-containing donor group through a bridging unit. This arrangement creates a "constrained geometry" around the metal, influencing its reactivity and catalytic properties. Tetrahydropentalene derivatives have been successfully incorporated into the design of novel CGCs.

For instance, a sterically demanding and rigid tetrahydropentalenyl-phosphazene chelate ligand has been developed. rsc.orgdntb.gov.ua This ligand, diphenyl(4,4,6,6-tetramethyl-1,4,5,6-tetrahydropentalen-2-yl)phosphane, reacts with organic azides to form new CpPN ligands. rsc.org These ligands, in turn, react with rare-earth metal precursors to produce bis(alkyl) CpPN complexes with a constrained geometry structure. rsc.org The rigidity of the tetrahydropentalene framework in these complexes facilitates detailed NMR spectroscopic investigations, including the assignment of signals in paramagnetic rare-earth organometallic compounds. rsc.orgdntb.gov.ua

The following table summarizes some of the synthesized constrained geometry complexes incorporating a tetrahydropentalene unit:

ComplexMetal (M)Ligand SystemReference
[{Cp™PN}M(CH₂SiMe₃)₂]Sc, Lu, Y, Sm, Nd, Pr, YbTetrahydropentalenyl-phosphazene rsc.org

Table 1: Examples of Constrained Geometry Complexes with Tetrahydropentalene Units.

The coordination chemistry of tetrahydropentalene-based ligands with rare-earth metals has been an active area of research. nih.gov The unique electronic and steric properties of these ligands allow for the stabilization of reactive rare-earth metal centers, leading to the formation of novel complexes with interesting structural features and reactivity.

The tetrahydropentalenyl-phosphazene ligands mentioned previously have been used to synthesize a series of rare-earth metal alkyl complexes. rsc.org Reactions of these ligands with lutetium and other rare-earth metal precursors yield complexes of the type [{Cp™PN}M(CH₂SiMe₃)₂], where M can be Sc, Lu, Y, Sm, Nd, Pr, or Yb. rsc.org X-ray crystallographic analysis of several of these complexes has confirmed their sterically congested, constrained geometry. rsc.org The study of these complexes, including detailed NMR analysis, has provided valuable insights into the electronic structure and bonding within these rare-earth organometallic systems. rsc.org

The following table lists some of the rare-earth metal complexes synthesized with tetrahydropentalene-based ligands:

MetalComplex FormulaNotesReference
Sc[{Cp™PN}Sc(CH₂SiMe₃)₂]Characterized by X-ray analysis rsc.org
Lu[{Cp™PN}Lu(CH₂SiMe₃)₂]Characterized by X-ray analysis rsc.org
Y[{Cp™PN}Y(CH₂SiMe₃)₂]Characterized by X-ray analysis rsc.org
Sm[{Cp™PN}Sm(CH₂SiMe₃)₂]Paramagnetic complex, studied by NMR rsc.org
Nd[{Cp™PN}Nd(CH₂SiMe₃)₂]Paramagnetic complex, studied by NMR rsc.org
Pr[{Cp™PN}Pr(CH₂SiMe₃)₂]Paramagnetic complex, studied by NMR rsc.org
Yb[{Cp™PN}Yb(CH₂SiMe₃)₂]Paramagnetic complex, studied by NMR rsc.org

Table 2: Rare-Earth Metal Complexes with Tetrahydropentalene-Based Ligands.

The development of catalysts for olefin polymerization has been a major focus of industrial and academic research. researchgate.net The goal is to create catalysts that exhibit high activity and produce polymers with desired properties, such as high molecular weight and specific microstructures. nih.govresearchgate.net The flexibility and electronic tunability of ligands are key factors in achieving these goals. researchgate.net Although not explicitly detailed in the provided context for this compound itself, the broader class of cyclopentadienyl-type ligands, to which it belongs, is central to many successful olefin polymerization catalysts, including Ziegler-Natta and metallocene systems. researchgate.netlibretexts.org

Dihydropentalenes, including isomers of tetrahydropentalene, serve as important precursors for the generation of dianionic pentalenide ligands. acs.org Pentalene (B1231599) itself is an anti-aromatic 8-pi electron system and is highly reactive. acs.orgresearchgate.net However, upon double deprotonation, it forms the pentalenide dianion, a stable, planar, 10-pi aromatic system. acs.orgresearchgate.net This aromatic dianion is an excellent ligand for a wide range of metals. researchgate.net

The synthesis of substituted dihydropentalenes provides access to a variety of pentalenide ligands with tailored steric and electronic properties. acs.org For example, 1,3,4,6-tetraphenyl-1,2-dihydropentalene can be synthesized and subsequently deprotonated to form the corresponding tetraphenyl-pentalenide complexes with alkali metals. researchgate.net These pentalenide complexes can then be used in transmetalation reactions to generate a diverse array of organometallic compounds. researchgate.net The distribution of isomers in the initial dihydropentalene synthesis is often not critical, as both isomers can typically be deprotonated to yield the same planar, dianionic pentalenide ligand. acs.org

Building Blocks in Complex Organic Synthesis

The unique bicyclic framework of tetrahydropentalene and its derivatives makes them valuable building blocks in the construction of more complex molecular architectures.

The unsaturated polyquinane framework of dihydropentalenes, which are structurally related to this compound, has been widely utilized in the synthesis of natural products and other complex organic molecules. acs.org The fused five-membered ring system provides a rigid and stereochemically defined core that can be further elaborated.

Synthetic strategies involving dihydropentalenes often take advantage of their reactivity in cycloaddition reactions and their ability to be transformed into other functional groups. acs.org For instance, the synthesis of tetrasubstituted dihydropentalenes has been achieved through various methods, including the rhodium-catalyzed cyclization of propargyl esters with arylacetylenes. acs.org While this specific example leads to a different substitution pattern, it highlights the synthetic versatility of the dihydropentalene core. The ability to introduce a range of substituents onto the dihydropentalene skeleton allows for the construction of a wide variety of complex target molecules. acs.org

Organic Luminescent Materials

While highly conjugated and aromatic pentalene derivatives have been investigated for their potential in organic electronics due to their unique electronic structures, there is currently a lack of scientific literature describing the application of the saturated this compound in organic luminescent materials. researchgate.net The absence of an extended π-conjugated system in this compound makes it an unlikely candidate for traditional organic light-emitting applications.

Stimuli-responsive crystalline materials are compounds that undergo a reversible change in their physical properties in response to external stimuli such as light or heat. nih.gov This often relies on significant changes in molecular conformation or packing within the crystal lattice. While research exists on photochromic and thermochromic compounds, there is no specific information available in the searched literature that details the design of stimuli-responsive crystalline polymorphs based on this compound. kanto.co.jpresearchgate.netresearchgate.netgoogle.comyoutube.com

Advanced organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells typically require materials with specific electronic properties, such as high charge carrier mobility and appropriate energy levels, which are characteristic of conjugated and aromatic systems. nih.govopticsjournal.netresearchgate.netmdpi.com Some highly conjugated pentalene derivatives have been explored for these applications. researchgate.net However, due to its saturated, non-aromatic nature, this compound is not suited for these roles, and there is no literature to support its potential in such devices.

Derivatives for Medicinal and Biological Chemistry Research (excluding specific biological activities)

The rigid bicyclo[3.3.0]octane core of this compound is a valuable scaffold in medicinal chemistry. Its three-dimensional structure can be used to orient functional groups in precise spatial arrangements, which is a key aspect of rational drug design.

Inspired by the biological activity of natural products containing the bicyclo[3.3.0]octane core, researchers have focused on developing derivatives of tetrahydropentalene-2,5-dione as building blocks for medicinal chemistry. nuph.edu.uasemanticscholar.orgresearchgate.net These derivatives are seen as promising starting points for creating complex molecular structures for drug discovery. nuph.edu.uaresearchgate.net The scalability of the synthesis of these derivatives is a crucial factor, allowing for the production of multigram quantities of these compounds for further investigation. nuph.edu.uasemanticscholar.org The development of functionalized tetrahydropentalene scaffolds provides a platform for generating libraries of diverse compounds for screening in drug discovery programs. nih.gov

The bicyclo[3.3.0]octane core is a key feature in a variety of biologically active molecules. Consequently, there is significant interest in the synthesis and evaluation of analogs based on this framework. For instance, derivatives of azabicyclo[3.3.0]octane, where a carbon atom in the ring is replaced by nitrogen, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the potential treatment of type 2 diabetes. researchgate.net Other aza-analogs have been designed as conformationally restricted mimics of neurotransmitters for neurological research. scielo.brnih.gov The rigid bicyclic system allows for the creation of compounds with well-defined three-dimensional shapes, which can lead to improved selectivity and potency for biological targets. scielo.br

Compound ClassResearch AreaSignificance
Tetrahydropentalene-2,5-dione derivativesMedicinal Chemistry Building BlocksScalable synthesis provides access to diverse scaffolds for drug discovery. nuph.edu.uasemanticscholar.org
Azabicyclo[3.3.0]octane derivativesDPP-4 InhibitionShows the potential of core analogs in developing treatments for metabolic diseases. researchgate.net
Azabicyclo[3.3.0]octane dicarboxylic acidsGlutamate Transporter InhibitionDemonstrates the use of the scaffold in designing neuroactive compounds. nih.gov

Biomarker Development (as a structural component in larger systems)

The bicyclo[3.3.0]octane core, the fundamental structure of this compound, is a recognized scaffold in medicinal chemistry. nuph.edu.uasemanticscholar.org While direct research on this compound itself as a biomarker is not prominent in publicly available scientific literature, its derivatives, particularly those based on the bicyclo[3.3.0]octane framework, are being explored for therapeutic applications that suggest a potential, albeit indirect, role in biomarker development. semanticscholar.orgnih.gov

The value of the tetrahydropentalene scaffold lies in its utility as a building block for creating more complex molecules with specific biological activities. nuph.edu.uasemanticscholar.org Researchers are inspired by naturally occurring compounds that feature the bicyclo[3.3.0]octane core and exhibit interesting biological properties. semanticscholar.org This has led to the synthesis of various tetrahydropentalene derivatives for use in medicinal chemistry. nuph.edu.ua

One area of investigation involves the development of inhibitors for enzymes that are implicated in disease. For example, derivatives of bicyclo[3.3.0]octane have been synthesized and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme relevant to the treatment of type 2 diabetes. nih.gov Similarly, bicyclic inhibitors of human arginase, which have potential applications in cancer immunotherapy, have been developed based on this structural framework. semanticscholar.org

The development of potent and selective enzyme inhibitors is a critical first step that can be leveraged for biomarker development. A common strategy in nuclear medicine is to take a highly specific enzyme inhibitor and modify it to carry a positron-emitting radionuclide. This transforms the therapeutic agent into a molecular imaging probe for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. A PET tracer based on a tetrahydropentalene-derived inhibitor could, in theory, be used to quantify the levels and distribution of its target enzyme in the body, serving as a valuable biomarker for disease diagnosis, staging, or monitoring treatment response.

While current research on this compound derivatives is primarily focused on their therapeutic potential, the underlying principles of molecular recognition and binding to specific biological targets are directly applicable to the development of future biomarkers. The successful synthesis of tetrahydropentalene-based compounds with high affinity and selectivity for disease-related enzymes opens the door for their potential adaptation as imaging agents or other forms of diagnostic tools. Further research would be needed to explore this transition from therapeutic scaffold to diagnostic biomarker.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.